molecular formula C8H10NO2P B6163866 5-(dimethylphosphoryl)pyridine-3-carbaldehyde CAS No. 2361963-21-3

5-(dimethylphosphoryl)pyridine-3-carbaldehyde

Cat. No.: B6163866
CAS No.: 2361963-21-3
M. Wt: 183.1
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Description

5-(Dimethylphosphoryl)pyridine-3-carbaldehyde is an organic compound with the molecular formula C8H10NO2P It features a pyridine ring substituted with a dimethylphosphoryl group at the 5-position and an aldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethylphosphoryl)pyridine-3-carbaldehyde typically involves the phosphorylation of a pyridine derivative followed by formylation. One common method includes the reaction of 5-bromopyridine-3-carbaldehyde with dimethylphosphine oxide under suitable conditions to introduce the dimethylphosphoryl group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylphosphoryl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The phosphoryl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 5-(Dimethylphosphoryl)pyridine-3-carboxylic acid.

    Reduction: 5-(Dimethylphosphoryl)pyridine-3-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Dimethylphosphoryl)pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(dimethylphosphoryl)pyridine-3-carbaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The phosphoryl group can interact with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carbaldehyde: Lacks the dimethylphosphoryl group, making it less versatile in certain reactions.

    5-(Dimethylphosphoryl)pyridine: Lacks the aldehyde group, limiting its reactivity in formylation reactions.

Uniqueness

5-(Dimethylphosphoryl)pyridine-3-carbaldehyde is unique due to the presence of both the dimethylphosphoryl and aldehyde groups, which allow it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research.

Properties

CAS No.

2361963-21-3

Molecular Formula

C8H10NO2P

Molecular Weight

183.1

Purity

95

Origin of Product

United States

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